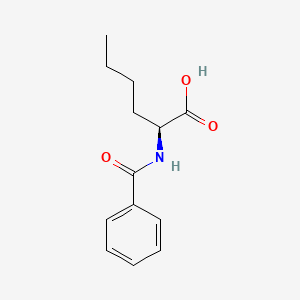

BZ-Nle-OH

Vue d'ensemble

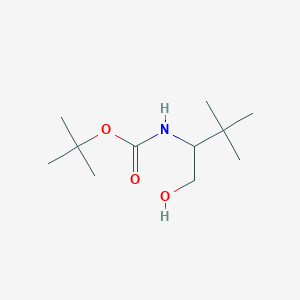

Description

BZ-Nle-OH is a synthetic compound made of benzyl, norleucine, and hydroxyl groups. It is a leading supplier and manufacturer of research chemicals to pharmaceutical companies, universities, biotech companies, healthcare industries, contract research organizations, etc .

Synthesis Analysis

The synthesis of this compound involves D,L-Norleucine taken up into sodium hydroxide and while stirring in an ice-bath sodium hydroxide and benzoyl chloride are added over a 30-minute period. The bath is removed and after 1.5 hours the reaction mixture is extracted with ether .Molecular Structure Analysis

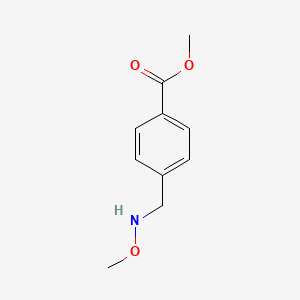

The molecular formula of this compound is C13H17NO3 . The average mass is 235.279 Da and the mono-isotopic mass is 235.120850 Da .Chemical Reactions Analysis

Chemical reactions have been recognized as mainstream science since the 1960s. The prior belief was that all chemical reactions progressed in one direction (monotonically) to equilibrium .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H17NO3, an average mass of 235.279 Da, and a mono-isotopic mass of 235.120850 Da .Applications De Recherche Scientifique

1. Synthetic Technology Development

Benzafibrate (BZ), a hypolipidemic drug, has been synthesized in a homogeneous system using NaOH aqueous solution. This approach improves the yield and content of BZ, demonstrating a more efficient and environmentally friendly synthesis method. This technology could be applicable to the large-scale synthesis of other fibrate drugs and structurally similar compounds, highlighting its significance in drug development and green chemistry (Duan Wei-gan, 2015).

2. Development of Smart Materials

Research on stimuli-responsive polymer gels, particularly those driven by the Belousov–Zhabotinsky (BZ) reaction, has contributed to the development of novel biomimetic polymers. These polymers exhibit autonomous self-oscillating functions, leading to potential applications in biomimetic actuators and mass transport surface systems (R. Yoshida, 2010).

3. Study of Chemical Oscillations and Waves

The BZ reaction, an experimental model for studying chemical oscillations and waves, has been manipulated using electrical potential to control oscillation behaviors in microbeads. This research provides insights into the mechanisms of chemical oscillations and their potential applications in material science (Masakazu Kuze et al., 2019).

4. Mechanisms of Chemomechanical Transduction

Advances in understanding the coupling between non-linear chemical dynamics and mechanics in synthetic polymer gels have opened up possibilities for chemical-to-mechanical energy transduction. This research is crucial for the development of self-sustained oscillations in materials, with potential applications in biomimetic self-propelled objects and responsive materials (V. Yashin et al., 2012).

5. Exploring Effects of Gravity on Chemical Oscillations

Investigations into the effect of gravity on the BZ reaction, a model for biological systems, have shown that the traveling velocity of chemical waves is influenced by gravity. This research provides a deeper understanding of how gravity affects chemical processes, which is critical for applications in space science and material development (S. Fujieda et al., 2001).

6. Computational Modeling and Applications

Computational modeling of BZ reactions has enabled the study of pattern recognition and computational capabilities in materials. This research contributes to the development of self-powered material systems capable of performing computational tasks, thereby opening new avenues in the field of material science and computing (Yan Fang et al., 2016).

Mécanisme D'action

Target of Action

BZ-Nle-OH is a synthetic peptide that primarily targets the NS2B/NS3 protease of the Dengue and West Nile viruses . The NS2B/NS3 protease plays a pivotal role in the replication of these viruses, making it a potential target for antiviral drugs .

Mode of Action

This compound acts as a competitive inhibitor of the NS2B/NS3 protease . It binds to key residues (Gln106 and Arg133) of the protease via hydrogen bonding, thereby inhibiting the protease’s activity . This interaction prevents the protease from cleaving the viral polyprotein, a crucial step in the viral replication process .

Biochemical Pathways

Upon inhibiting the NS2B/NS3 protease, this compound disrupts the viral replication process. The NS2B/NS3 protease is responsible for cleaving the viral polyprotein into individual proteins that are essential for the assembly of new viral particles . By inhibiting this protease, this compound prevents the production of these necessary proteins, thereby halting the replication of the virus .

Result of Action

The primary result of this compound’s action is the inhibition of viral replication. By preventing the cleavage of the viral polyprotein, it disrupts the assembly of new viral particles . This can lead to a decrease in viral load and potentially alleviate the symptoms of viral infection.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

BZ-Nle-OH has been identified as a fluorogenic substrate for yellow fever virus (YFV) non-structural 3 (NS3) and dengue virus (DV) NS2B/3 serine proteases . Upon enzymatic cleavage by YFV NS3 or DV NS2B/3 serine proteases, a fluorescent compound is released, which can be used to quantify the activity of these enzymes .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for certain viral proteases. For instance, it has been found to inhibit the replication of DENV2 virus in BHK-21 cells . This suggests that this compound could potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes, such as the YFV NS3 and DV NS2B/3 serine proteases . These enzymes cleave this compound, leading to the release of a fluorescent compound. This process can influence gene expression and enzyme activity within the cell .

Metabolic Pathways

Given its role as a substrate for certain viral proteases, it is likely that this compound interacts with enzymes and cofactors within these metabolic pathways .

Propriétés

IUPAC Name |

(2S)-2-benzamidohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-3-9-11(13(16)17)14-12(15)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOMUJJKCGJROX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

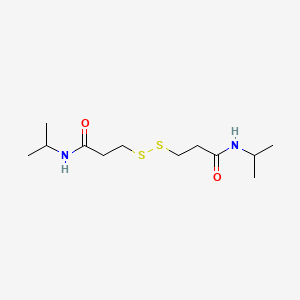

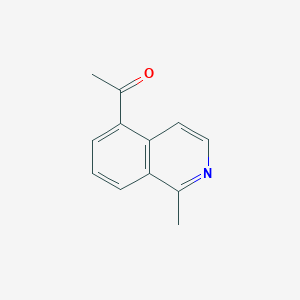

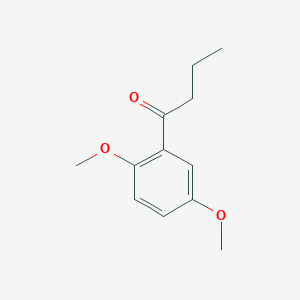

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

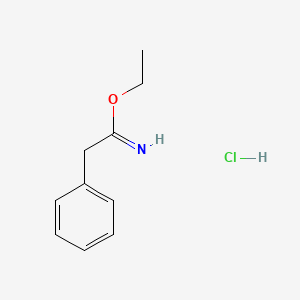

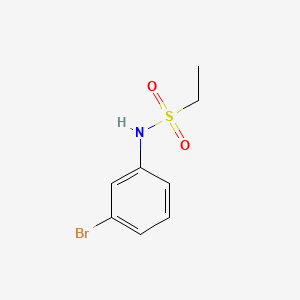

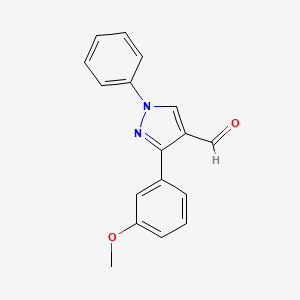

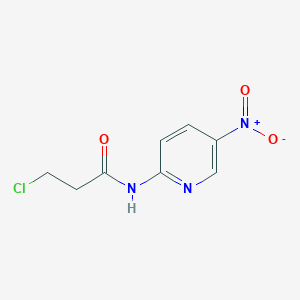

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B3144096.png)

![5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide](/img/structure/B3144167.png)